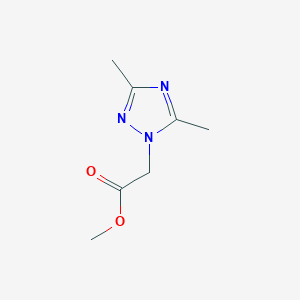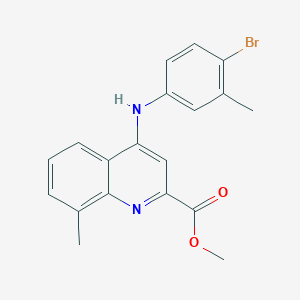
4-((4-溴-3-甲基苯基)氨基)-8-甲基喹啉-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((4-bromo-3-methylphenyl)amino)-8-methylquinoline-2-carboxylate is a compound that likely shares characteristics with other quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The compound is structurally related to 4-methylphenylquinoline-2-carboxylate, which has been studied for its anti-diabetic activity and potential inhibitory activity against certain proteins .
Synthesis Analysis
The synthesis of related quinoline compounds often involves multi-step reactions, starting from simple precursors. For instance, 3-halo-2-phenylquinoline-4-carboxylic acids can be synthesized through a novel procedure that includes the formation of an amino intermediate followed by a halogenation reaction using the Sandmeyer reaction . Similarly, 8-methylquinoline-5-carboxylic acid, a related compound, can be synthesized by the Skraup reaction or by hydrolysis of its nitrile derivative . These methods may provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be determined using various spectroscopic techniques and computational methods. For example, the structure of 4-Methylphenylquinoline-2-carboxylate was optimized using density functional theory (DFT), and its geometrical parameters were confirmed to be in agreement with X-ray diffraction (XRD) results . The molecular and crystal structures of other quinoline derivatives, such as methyl 2-substituted tetrahydroquinoline carboxylates, have been established by X-ray structural analysis . These studies suggest that a similar approach could be used to analyze the molecular structure of Methyl 4-((4-bromo-3-methylphenyl)amino)-8-methylquinoline-2-carboxylate.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including bromination and alkylation. The bromination of 8-methylquinoline-5-carboxylic acid and its derivatives has been studied, which may be relevant to the bromo-substituted compound . N-substituted quinoline derivatives have been shown to undergo N-alkylation reactions, indicating the potential reactivity of the amino group in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be inferred from spectroscopic data and computational predictions. The vibrational spectra (FT-IR and FT-Raman) of 4-Methylphenylquinoline-2-carboxylate have been recorded, and its nonlinear optical properties have been reported . The molecular electrostatic potential (MEP) plot of this compound reveals regions of electrophilic and nucleophilic reactivity, which could be similar in the compound of interest. Additionally, the antibacterial activities of certain 4-oxoquinoline-3-carboxylic acids have been tested, suggesting that the compound may also possess such properties .
科学研究应用
模块化异喹啉合成
该化合物的骨架已被用于模块化异喹啉合成的合成方法学开发中。一项研究重点介绍了一种利用钯催化的烯醇的α-芳基化反应的方案,随后进行亲电试剂的原位捕获,从而以高收率制备取代的异喹啉。这证明了该化合物在促进复杂有机合成和扩展用于构建生物相关结构的化学工具箱中的效用 (Pilgrim 等,2013).
辅助辅助钯催化芳基化和烷基化
与该化合物相关的结构基序还已在辅助辅助钯催化的 sp2 和 sp3 碳氢键芳基化和烷基化中找到了应用。通过使用特定的辅助剂,研究人员实现了选择性单芳基化和烷基化,证明了该化合物在直接功能化策略中的相关性。这种方法对复杂分子的高效和选择性修饰具有重大意义 (Shabashov 和 Daugulis,2010).
合成和分子结构
已经探索了类似喹啉衍生物的结构和合成方面,以了解它们的结晶性质和反应性。例如,2-取代的 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸甲酯的合成和 X 射线结构分析提供了对这些化合物在材料科学和药学化学中的分子构型和潜在应用的见解 (Rudenko 等,2012;Rudenko 等,2013).
荧光性质和光敏保护基团
已经研究了相关喹啉化合物的荧光性质,突出了在开发新的光物理工具和材料中的潜在应用。此外,溴化的羟基喹啉衍生物已被探索作为光敏保护基团,表明在光照射下类似化合物可用于生物活性分子的受控释放,这突出了它们在光药理学和材料科学中的潜力 (Fedoryak 和 Dore,2002).
属性
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-8-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-5-4-6-14-16(10-17(19(23)24-3)22-18(11)14)21-13-7-8-15(20)12(2)9-13/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGGEMOZCBZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)
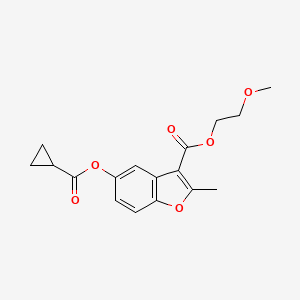
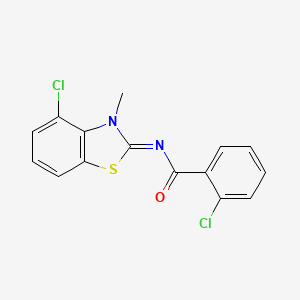
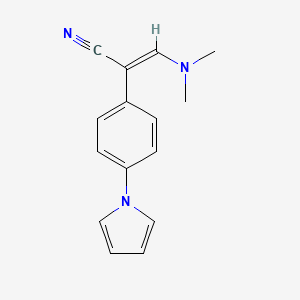
![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)
![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)
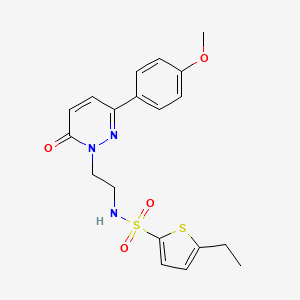

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)
